Carbofuran is a carbamate ester and a member of 1-benzofurans. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, an agrochemical, an avicide and a nematicide.
Carbofuran is a natural product found in Daucus carota with data available.
Carbofuran is a synthetic carbamate pesticide that is an odorless, white crystalline solid, and exposure occurs by inhalation, ingestion, and contact, and it is an acetylcholinesterase inhibitor, and endocrine disruptor, and a probable reproduction/development intoxicant.
Carbofuran is a carbamate pesticide. It is used as systemic agricultural insecticide, acaricide and nematocide. Carbofuran has been shown to exhibit neuroprotectant and neuroprotective functions (A7790, A7790). Carbofuran belongs to the family of Benzofurans. These are organic compounds containing a benzene ring fused to a furan.
A cholinesterase inhibitor that is used as a systemic insecticide, an acaricide, and nematocide. (From Merck Index, 11th ed)
Carbofuran
CAS No.: 1563-66-2
Cat. No.: VC0522692
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1563-66-2 |
---|---|
Molecular Formula | C12H15NO3 |
Molecular Weight | 221.25 g/mol |
IUPAC Name | (2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate |
Standard InChI | InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14) |
Standard InChI Key | DUEPRVBVGDRKAG-UHFFFAOYSA-N |
SMILES | CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C |
Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C |
Appearance | Solid powder |
Colorform | White, crystalline solid White or grayish, crystalline solid [Note: May be dissolved in a liquid carrier]. Colorless crystals |
Melting Point | 302 to 307 °F (EPA, 1998) 153.2 °C Melting point = 153-154 °C (pure); 150-152 °C (technical) 150 - 152 °C 153 °C 304 °F |
Introduction
Chemical Properties and Structural Characteristics
Molecular Composition and Physical Properties
Carbofuran (IUPAC name: 2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate) is a white crystalline solid with a melting point of 153–154°C . Its vapor pressure of mm Hg at 33°C and water solubility of 700 mg/L at 20°C facilitate environmental mobility. The compound’s solubility varies widely in organic solvents: 30% in N-methyl-2-pyrrolidone, 25% in dimethyl sulfoxide, and 15% in acetone .
Table 1: Physicochemical Properties of Carbofuran
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 221.3 g/mol | |
Melting point | 153–154°C | |
Vapor pressure | mm Hg | |
Water solubility | 700 mg/L (20°C) |
Degradation Pathways and Metabolites
Carbofuran undergoes three primary degradation mechanisms:
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Hydrolysis: In aqueous environments, cleavage of the carbamate ester bond yields carbofuran phenol, which is 10-fold less toxic than the parent compound .
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Photolysis: Sunlight exposure generates 3-hydroxycarbofuran and 3-ketocarbofuran, both exhibiting neurotoxicity comparable to carbofuran .
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Microbial degradation: Soil bacteria like Pseudomonas and Achromobacter utilize carbofuran hydrolase enzymes to mineralize the compound into and ammonia .
Table 2: Major Carbofuran Metabolites and Toxicity
Metabolite | Toxicity Relative to Carbofuran | Source |
---|---|---|
Carbofuran phenol | 10% | |
3-Hydroxycarbofuran | 95% | |
3-Ketocarbofuran | 98% |
Toxicological Profile and Health Impacts
Acute and Chronic Toxicity
Carbofuran inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), causing neurotoxic effects in mammals . Acute oral LD values range from 3.8 mg/kg in rats to 18.9 mg/kg in dogs . Chronic exposure correlates with endocrine disruption, reproductive disorders, and genotoxicity in humans .
Table 3: Acute Toxicity of Carbofuran Across Species
Ecotoxicological Effects
Carbofuran residues in agricultural runoff have caused mass avian mortalities, with lethal doses as low as 0.2 mg/kg in birds . Aquatic organisms face acute risks at concentrations >0.5 μg/L, with LC values of 1.2 μg/L for rainbow trout .
Environmental Persistence and Regulatory Status
Global Contamination Patterns
In Kenya’s farmlands, carbofuran concentrations reach 1.671 μg/L in surface water , while U.S. groundwater samples contain up to 30 μg/L . Soil residues, though lower (0.1–2.3 mg/kg), persist through adsorption to organic matter .
Regulatory Measures
The U.S. EPA’s 2006 Reregistration Eligibility Decision (RED) restricted carbofuran use to <2,500 lbs/year for specific crops . The European Union and Canada have enacted full bans, while the FAO maintains a maximum residue limit (MRL) of 0.01 mg/kg for food crops .
Microbial Degradation Mechanisms
Key Microbial Strains and Enzymes
Burkholderia cepacia strain PCL3 degrades carbofuran via the mcd gene, encoding carbofuran hydrolase . Fungal species like Aspergillus niger achieve 90% mineralization within 15 days through cytochrome P450 monooxygenases .
Table 4: Microbial Degradation Efficiency
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